molecular formula C14H23N5O3S B5189236 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine

Cat. No.: B5189236
M. Wt: 341.43 g/mol
InChI Key: UCRMWRJKBVBKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancers. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs). TKIs are a type of targeted therapy that block the activity of enzymes called tyrosine kinases, which are involved in the growth and spread of cancer cells.

Mechanism of Action

4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine selectively inhibits the activity of several tyrosine kinases, including BTK, ITK, and TXK. These kinases play a key role in the signaling pathways that regulate the growth and survival of cancer cells. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its potency and selectivity, which makes it a valuable tool for studying the role of tyrosine kinases in cancer biology. However, like all experimental drugs, this compound has some limitations. For example, it may not accurately reflect the complexity of cancer biology in humans, and its efficacy and toxicity may differ in different types of cancers.

Future Directions

There are several areas of future research for 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in different types of cancers.

Synthesis Methods

The synthesis of 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, including the preparation of the pyrimidine and morpholine intermediates, followed by the coupling of these intermediates to form the final product. The details of the synthesis method are beyond the scope of this paper.

Scientific Research Applications

4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to overcome resistance to other TKIs, making it a promising candidate for the treatment of drug-resistant cancers.

Properties

IUPAC Name

4-[6-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-12-11-13(17-7-9-22-10-8-17)16-14(15-12)18-3-5-19(6-4-18)23(2,20)21/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRMWRJKBVBKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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